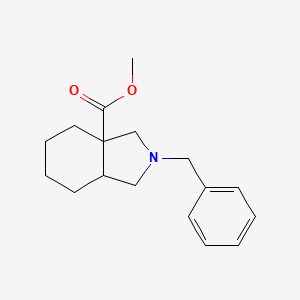
methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate is a chemical compound with the molecular formula C17H23NO2 and a molecular weight of 273.38 g/mol . This compound is known for its unique structure, which includes an isoindole ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence inflammatory pathways and pain signaling .
Comparison with Similar Compounds
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but with slight modifications, leading to different chemical and biological properties.
Indole derivatives: Compounds with an indole ring system, which are known for their diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Methyl 2-benzyl-octahydro-1H-isoindole-3a-carboxylate is an organic compound notable for its structural features and its role as an intermediate in pharmaceutical synthesis. While it does not exhibit direct biological activity, its significance lies in its application in the synthesis of biologically active compounds, particularly Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in treating hypertension.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉NO₂
- CAS Number : 885958-35-0
- Structural Features : The compound features a fused isoindole structure with a chiral center at the 3a position, which is crucial for its synthetic applications.
Though this compound itself lacks direct biological effects, it plays a pivotal role in the synthesis of Trandolapril. The mechanism of action of Trandolapril involves:
- Inhibition of ACE : This leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure.
- Neurotransmitter Modulation : The compound's derivatives may influence neurotransmitter pathways involving dopamine and serotonin, which are critical for mood regulation and cognitive functions.
Biological Activity Overview
| Activity | Description |
|---|---|
| Direct Activity | None reported for this compound |
| Indirect Activity | Acts as an intermediate for Trandolapril, impacting cardiovascular health |
| Mechanism of Action | ACE inhibition via Trandolapril synthesis |
Synthesis and Derivatives
This compound can be synthesized through various methods, including:
- Cycloaddition Reactions : Utilizing azomethyne ylides to form bicyclic structures.
- Multicomponent Reactions : These reactions often yield spirooxindoles that exhibit intriguing biological activities .
Case Study 1: Synthesis of Trandolapril
Research indicates that this compound serves as a key intermediate in the synthesis of Trandolapril. In clinical studies, Trandolapril has demonstrated significant efficacy in lowering blood pressure and improving cardiovascular outcomes.
Case Study 2: Interaction Studies
Interaction studies involving derivatives of this compound suggest potential interactions with various biological receptors. Preliminary investigations indicate that these compounds may have notable interactions worth exploring further in medicinal chemistry.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
methyl 2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-20-16(19)17-10-6-5-9-15(17)12-18(13-17)11-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3 |
InChI Key |
TVKMXGXFDFYPHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCCC1CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















